molecular formula C6H5NS B6155416 5-ethynyl-2-methyl-1,3-thiazole CAS No. 1428445-99-1

5-ethynyl-2-methyl-1,3-thiazole

Cat. No.: B6155416
CAS No.: 1428445-99-1
M. Wt: 123.2
InChI Key:
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Description

5-ethynyl-2-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with an ethynylating agent. One common method is the reaction of 2-methyl-1,3-thiazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-ethynyl-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential in various applications .

Properties

CAS No.

1428445-99-1

Molecular Formula

C6H5NS

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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